11-Chlorodibenzo[b,f][1,4]thiazepine
Overview
Description
11-Chlorodibenzo[b,f][1,4]thiazepine is a chemical compound with the molecular formula C13H8ClNS and a molecular weight of 245.73 g/mol . It is a pale-yellow solid and is known to be a metabolite of quetiapine . This compound is part of the dibenzo[b,f][1,4]thiazepine class, which is known for its diverse applications in medicinal chemistry, particularly in the development of antipsychotic drugs .
Mechanism of Action
Target of Action
It is known to be a metabolite of quetiapine , which is a medication primarily used to treat schizophrenia and bipolar disorder. Quetiapine acts on several receptors in the brain, including serotonin and dopamine receptors .
Mode of Action
The exact mode of action of 11-Chloro-dibenzo[b,f][1,4]thiazepine is not well-documented. As a metabolite of Quetiapine, it may share some of its parent compound’s pharmacological properties. Quetiapine is known to act as an antagonist at various neurotransmitter receptors in the brain, including serotonin and dopamine receptors . This means it binds to these receptors and inhibits their activity, which can help to balance neurotransmitter levels and alleviate symptoms of certain mental health disorders .
Biochemical Pathways
Given its relationship to quetiapine, it may be involved in the modulation of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems . These neurotransmitters play key roles in mood regulation, and alterations in their signaling pathways are associated with conditions like schizophrenia and bipolar disorder .
Pharmacokinetics
As a metabolite of quetiapine, it is likely produced in the body following the administration and metabolism of quetiapine
Result of Action
As a metabolite of Quetiapine, it may contribute to the therapeutic effects of this medication, which include reducing symptoms of psychosis and mood disorders
Preparation Methods
The synthesis of 11-Chlorodibenzo[b,f][1,4]thiazepine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitro diphenyl sulphide with an aqueous solution of iron powder and ammonium chloride, followed by treatment with phenyl chloroformate . This method is advantageous due to its ambient conditions, excellent product yields, easy work-up procedure, and short reaction time . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.
Chemical Reactions Analysis
11-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron powder, ammonium chloride, and phenyl chloroformate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate yields 2-(phenyl thio)-phenyl carbamate .
Scientific Research Applications
11-Chlorodibenzo[b,f][1,4]thiazepine has several scientific research applications. It is primarily used in medicinal chemistry for the development of antipsychotic drugs . This compound is a key intermediate in the synthesis of quetiapine, a widely used antipsychotic medication for the treatment of schizophrenia and bipolar disorder .
Comparison with Similar Compounds
11-Chlorodibenzo[b,f][1,4]thiazepine is structurally similar to other compounds in the dibenzo[b,f][1,4]thiazepine class, such as quetiapine and its derivatives . These compounds share a common core structure but differ in their substituents, which can significantly impact their pharmacological properties . For example, quetiapine has a piperazine ring attached to the thiazepine core, which enhances its antipsychotic activity . Other similar compounds include 11-(piperazin-1-yl)dibenzo[b,f][1,4]thiazepine and 11-chloro-dibenzo[b,f][1,4]thiazepine derivatives .
Properties
IUPAC Name |
6-chlorobenzo[b][1,4]benzothiazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOZNNFYECYUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442155 | |
Record name | 11-chloro-dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13745-86-3 | |
Record name | 11-Chlorodibenzo[b,f][1,4]thiazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13745-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-chloro-dibenzo[b,f][1,4]thiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo[b,f][1,4]thiazepine, 11-chloro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-Chlorodibenzo[b,f][1,4]thiazepine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL3VNL5B7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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